Product packaging for 5-Ethoxy-6-nitro-1H-indazole(Cat. No.:)

5-Ethoxy-6-nitro-1H-indazole

Cat. No.: B11896861
M. Wt: 207.19 g/mol
InChI Key: ADTFWBVHEFDJTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Ethoxy-6-nitro-1H-indazole is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. The indazole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of bioactive molecules and commercially available drugs . This bicyclic aromatic system, composed of a benzene ring fused to a pyrazole ring, predominantly exists in the 1H-indazole tautomeric form due to its greater thermodynamic stability . Diversely substituted indazole derivatives, such as this one, bear various functional groups that underpin their versatile biological activities and make them key intermediates for the synthesis of more complex molecules . The specific substitution pattern of this compound enhances its value as a building block. The ethoxy and nitro groups on the benzene ring provide distinct electronic properties and serve as handles for further chemical modification via synthetic organic methods . Researchers utilize this compound to explore structure-activity relationships and to develop novel indazole-containing derivatives. These derivatives are investigated for a broad spectrum of pharmacological activities, which historically include anti-inflammatory, anticancer, antimicrobial, and antileishmanial effects, among others . The nitro group, in particular, is a common feature in many active indazole compounds and can be crucial for interactions with biological targets . As a research chemical, this compound (CAS 1226902-28-8) is a fundamental tool for chemists working in heterocyclic and synthetic chemistry . It serves as a critical precursor in the construction of complex molecular architectures aimed at developing new therapeutic agents. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3O3 B11896861 5-Ethoxy-6-nitro-1H-indazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9N3O3

Molecular Weight

207.19 g/mol

IUPAC Name

5-ethoxy-6-nitro-1H-indazole

InChI

InChI=1S/C9H9N3O3/c1-2-15-9-3-6-5-10-11-7(6)4-8(9)12(13)14/h3-5H,2H2,1H3,(H,10,11)

InChI Key

ADTFWBVHEFDJTD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C=NN2)[N+](=O)[O-]

Origin of Product

United States

Reactivity and Chemical Transformations of 5 Ethoxy 6 Nitro 1h Indazole and Substituted Indazole Derivatives

Electrophilic and Nucleophilic Reactivity of the Indazole Ring

The indazole ring exhibits a dual reactivity, behaving like both pyridine (B92270) and pyrrole. nih.gov It possesses two nitrogen atoms and can exist in tautomeric forms, with the 1H-tautomer being the most thermodynamically stable and abundant. nih.govresearchgate.net The reactivity of the indazole core is a complex interplay of electronic and steric factors, which dictates the outcome of various chemical transformations.

The alkylation of 1H-indazoles typically yields a mixture of N1- and N2-substituted products. beilstein-journals.orgconnectjournals.com The regioselectivity of this reaction is highly dependent on several factors, including the reaction conditions (solvent, base, temperature), the nature of the alkylating agent, and the electronic and steric properties of the substituents on the indazole ring. nih.govbeilstein-journals.org

Generally, the N1-substituted isomer is the thermodynamically more stable product, while the N2-isomer is kinetically favored. nih.govconnectjournals.com For instance, alkylation at elevated temperatures or over longer reaction times often favors the formation of the N1-alkylated product. connectjournals.com Conversely, conditions that favor kinetic control can lead to a higher proportion of the N2-isomer. nih.gov

The choice of base and solvent plays a crucial role in directing the alkylation. The use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity, particularly for indazoles with electron-withdrawing groups at the C3 position. nih.govresearchgate.net In contrast, Mitsunobu conditions often show a preference for the formation of the N2-regioisomer. nih.gov

The nature of the substituent on the indazole ring also significantly impacts the N1/N2 ratio. For example, indazoles with substituents at the C7 position, such as nitro (NO2) or carboxylate (CO2Me), have been observed to exhibit excellent N2-regioselectivity. nih.gov Computational studies have provided insights into the factors governing this selectivity, suggesting that for certain substrates, the energy barrier for N2 alkylation is lower than for N1 alkylation, leading to the observed product distribution. wuxibiology.com

Indazole SubstrateReaction ConditionsMajor ProductReference
1H-IndazoleAlkyl halide, Base (e.g., K2CO3), DMFMixture of N1 and N2 isomers beilstein-journals.org
C3-substituted indazolesNaH, THF, Alkyl bromide>99% N1-regioselectivity for specific C3 groups nih.gov
C7-NO2 or C7-CO2Me substituted indazolesNaH, THF≥96% N2-regioselectivity nih.gov
1H-IndazoleMitsunobu conditionsN2-isomer favored nih.gov

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules. chemrxiv.org In the context of indazoles, significant efforts have been directed towards the functionalization of the C3 position.

Palladium-catalyzed C-H functionalization of 2H-indazoles at the C3-position has been achieved through an isocyanide insertion strategy, leading to the synthesis of novel heterocyclic scaffolds. researchgate.netacs.org This method offers an operationally simple and versatile route to various indazole derivatives. acs.org

Furthermore, transition-metal-free approaches have been developed for the C3-functionalization of 2H-indazoles. Visible-light-promoted photoredox catalysis has enabled the direct C3-trifluoromethylation and C3-carbamoylation of 2H-indazoles under mild conditions. chemrxiv.orgfrontiersin.org These radical-mediated processes provide access to a diverse range of functionalized indazoles that are of interest in medicinal chemistry. frontiersin.org

The regioselectivity of these C-H functionalization reactions is a key aspect. For 2H-indazoles, the C3-position is often the most reactive site for radical attack due to electronic factors. frontiersin.org The development of these direct functionalization methods avoids the need for pre-functionalized starting materials, making the synthesis of complex indazole derivatives more efficient. frontiersin.org

Cross-coupling reactions are fundamental transformations for constructing C-N and C-C bonds, and they have been widely applied to the synthesis of substituted indazoles.

The Buchwald-Hartwig C-N coupling reaction provides an efficient method for the synthesis of N-substituted 3-aminoindazoles. researchgate.net This palladium-catalyzed amination can be applied to various halogenated and protected indazole precursors. researchgate.net Copper-catalyzed C-N cross-coupling reactions have also been developed for the regioselective synthesis of 2-substituted-2H-indazoles, using diaryliodonium salts as the coupling partners. rsc.orgnih.govrsc.org These methods offer good yields and excellent N2-regiocontrol. rsc.orgnih.gov

For C-C bond formation, the Suzuki-Miyaura cross-coupling reaction is a versatile tool. It has been successfully employed for the synthesis of novel pyrrolyl and thiophenyl indazoles by coupling bromoindazoles with the corresponding boronic acids. mdpi.com This methodology allows for the facile production of indazole-based heteroaryl compounds. mdpi.com The C3-position of the indazole ring can also be functionalized through Suzuki-Miyaura coupling of 3-iodo-1H-indazole with organoboronic acids. researchgate.net

Reaction TypeCatalyst/ReagentsSubstratesProductReference
Buchwald-Hartwig C-N CouplingPalladium catalyst, Ligand, BaseHalogenated indazoles, AminesN-substituted 3-aminoindazoles researchgate.net
Copper-catalyzed C-N CouplingCuCl1H-indazoles, Diaryliodonium salts2-substituted-2H-indazoles rsc.orgnih.govrsc.org
Suzuki-Miyaura C-C CouplingPalladium catalyst (e.g., Pd(dppf)Cl2), BaseBromoindazoles, Boronic acidsAryl/heteroaryl-substituted indazoles mdpi.com

Direct C-H Functionalization Strategies (e.g., C3-functionalization)

Reactions Involving Nitro and Ethoxy Substituents

The nitro and ethoxy groups on the 5-ethoxy-6-nitro-1H-indazole scaffold offer valuable handles for further chemical modifications, allowing for the synthesis of a wide array of derivatives.

The reduction of a nitro group to an amino group is a fundamental and widely used transformation in organic synthesis, providing a gateway to a variety of functionalizations. masterorganicchemistry.com Several methods are available for the reduction of nitroindazoles to their corresponding aminoindazoles.

Catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere is a common and efficient method for this transformation. nih.govrsc.org This method is generally clean and provides the desired aminoindazole in good yield. nih.gov

Alternatively, metal-mediated reductions are frequently employed. Reagents such as iron (Fe) in the presence of an acid source like ammonium (B1175870) chloride, or tin(II) chloride (SnCl2) in various solvents, are effective for the reduction of nitro groups on the indazole ring. google.comresearchgate.nettandfonline.com The choice of reducing agent and conditions can sometimes influence the outcome, and in some cases, unexpected side reactions have been observed. For example, the reduction of certain nitroindazoles with anhydrous SnCl2 in ethanol (B145695) has been reported to lead to the formation of ethoxy-substituted aminoindazoles. researchgate.nettandfonline.com

Reducing Agent/SystemSubstrateProductReference
H2, Pd/C6-Nitroindazole derivatives6-Aminoindazole derivatives nih.govrsc.org
Fe, NH4Cl (aq)6-nitro-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole6-amino-3-(E)-2-pyridin-2-yl-vinyl)-1-(tetrahydropyran-2-yl)-1H-indazole google.com
SnCl2, Ethanol4-Nitroindazoles4-Aminoindazoles (with potential for ethoxy substitution) researchgate.nettandfonline.com

The resulting aminoindazoles are versatile intermediates that can undergo a range of further reactions, such as diazotization followed by nucleophilic substitution, or reductive amination to form secondary amines. nih.govgoogle.com

The ethoxy group, being an ether linkage, is generally stable under many reaction conditions. However, it can be a site for further derivatization, although this is less common than transformations involving the nitro group. In specific contexts, the ethoxy group can be cleaved to reveal a hydroxyl group, which can then be used for subsequent reactions. For instance, treatment of certain 4-ethoxyindazoles with reagents like tin(II) chloride has been observed to result in O-dealkylation. researchgate.net

More commonly, the presence of an ethoxy group influences the reactivity of the indazole ring through its electronic effects. As an electron-donating group, it can affect the regioselectivity of electrophilic substitution reactions on the benzene (B151609) portion of the indazole ring.

While direct reactions involving the ethoxy group on the indazole core are not extensively reported in the provided context, the synthesis of alkoxy-substituted indazoles through various methods is documented. For example, the reaction of 3-amino-3-(2-nitroaryl)propanoic acids with alcohols in the presence of a base can lead to the formation of 2-alkoxyacetic acid derivatives of indazole. diva-portal.org Additionally, O-alkylation of chlorinated pyrimido[1,2-b]indazole derivatives with ethanol can introduce an ethoxy group. mdpi.com These synthetic routes highlight the incorporation of the ethoxy moiety rather than its subsequent reaction.

Reduction of Nitro Groups to Amino-Indazoles

Skeletal Rearrangements and Ring Transformations

Skeletal rearrangements and ring transformations of the indazole core allow for the generation of novel heterocyclic systems that are often difficult to access through other synthetic routes. These transformations involve the cleavage and formation of bonds within the indazole framework, leading to significant structural reorganization.

A conceptually related transformation that highlights the potential for indazole synthesis from other heterocycles involves the skeletal editing of indoles. This process typically proceeds through an oxidative cleavage of the indole's C2=C3 bond, followed by a ring-closure step to form the indazole ring. nih.govresearchgate.net This method underscores the accessibility of the indazole core from different precursors through bond cleavage and reorganization.

The general strategy involves two main approaches for the initial oxidative cleavage of the indole (B1671886) core: a radical-mediated aminonitrosylation or a cycloaddition with singlet oxygen. chemrxiv.org In the radical pathway, a 3-substituted indole can undergo a 1,2-aminonitrosylation to yield a ring-opened oxime intermediate. nih.gov This intermediate is pivotal, as it can be guided toward different cyclization products. For the synthesis of an indazole, this oxime undergoes a subsequent ring closure. nih.govresearchgate.net

The substitution pattern on the indole ring plays a crucial role in these transformations. Studies have shown that electron-donating substituents, such as methoxy (B1213986) and benzyloxy groups at the 5- or 6-position of the indole, are well-tolerated, affording the corresponding indazoles in moderate to good yields. chemrxiv.org This suggests that an electron-donating group like the ethoxy group in this compound would be compatible with such a transformation if one were to consider a retrosynthetic pathway from a correspondingly substituted indole.

Indole Substrate Reaction Method Product Type Yield (%) Reference
5-Methoxy-3-methyl-N-Moc-indoleRadical oximationIndazole40-60 chemrxiv.org
5-Benzyloxy-3-methyl-N-Moc-indoleRadical oximationIndazole40-60 chemrxiv.org
6-Methoxy-3-methyl-N-Moc-indoleRadical oximationIndazole40-60 chemrxiv.org

This table showcases examples of indole-to-indazole transformations where electron-donating groups are present.

Furthermore, oxidative ring-opening reactions can also be performed directly on the indazole core. For instance, 2H-indazoles can undergo an iminoiodane-triggered oxidative ring-opening through C-N bond cleavage to produce ortho-N-acylsulfonamidated azobenzenes. researchgate.net Another method involves the electrochemical oxidative ring-opening of 2H-indazoles in the presence of alcohols to yield ortho-alkoxycarbonylated azobenzenes. researchgate.net The electronic nature of the substituents on the indazole ring would be expected to influence the feasibility and outcome of these ring-opening reactions.

Divergent transformations of indazole derivatives allow for the synthesis of a variety of complex heterocyclic structures from a common precursor, often controlled by the choice of reagents or catalysts. These pathways highlight the versatility of the indazole scaffold in synthetic chemistry.

One prominent example is the oxidant-controlled divergent transformation of 3-aminoindazoles. rsc.org In the presence of a Lewis acid promoter, 3-aminoindazoles can undergo a [3+3] annulation reaction with ketene (B1206846) dithioacetals to furnish pyrimido[1,2-b]indazole derivatives. rsc.org However, when a Cu/[O] catalytic system is employed, a novel reactivity pathway emerges, leading to the ring-opening of the 3-aminoindazole via C-N bond activation. rsc.org The reaction tolerates both electron-donating and electron-withdrawing groups on the ketene dithioacetal partner. rsc.org

Another example of divergent synthesis involves the reaction of aryl methyl ketones, 2-benzoylacetanilides, and 1H-indazol-3-amines. rsc.org Depending on the oxidant used (I2 or Na2S2O8), the reaction can be directed to form two different pyrrolidone-fused pyrimido[1,2-b]indazole regioisomers. rsc.org This method is compatible with a wide range of substituents on the aryl methyl ketone, including both electron-donating and electron-withdrawing groups, demonstrating the robustness of the transformation. rsc.org

The presence of the 5-ethoxy and 6-nitro groups on the indazole ring would likely have a significant impact on these divergent pathways. The electron-donating ethoxy group would increase the nucleophilicity of the indazole system, while the electron-withdrawing nitro group would decrease it and influence the regioselectivity of the transformations. For instance, in transition-metal-catalyzed C-H activation/annulation reactions, the electronic nature of the substituents often dictates the site of reaction. In the annulation of unsymmetrically substituted azobenzenes, the reaction tends to occur on the more electron-rich phenyl ring. nih.gov This principle suggests that the electronic push-pull nature of this compound would be a critical factor in directing the outcome of divergent transformations.

Indazole Reactant Reaction Partner(s) Controlling Factor/Catalyst Product Skeleton Substituent Tolerance Reference
3-AminoindazolesKetene dithioacetalsLewis Acid (Sc(OTf)3)Pyrimido[1,2-b]indazoleElectron-donating & withdrawing groups on ketene dithioacetal rsc.org
3-AminoindazolesKetene dithioacetalsCu/[O] systemRing-opened (olefinic C-H arylation product)Not specified for indazole rsc.org
1H-Indazol-3-amineAryl methyl ketones, 2-benzoylacetanilidesI2 (oxidant)Pyrrolo[3',4':5,6]pyrimido[1,2-b]indazol-3-oneElectron-donating & withdrawing groups on ketone rsc.org
1H-Indazol-3-amineAryl methyl ketones, 2-benzoylacetanilidesNa2S2O8 (oxidant)Pyrrolo[3',4':4,5]pyrimido[1,2-b]indazol-1-oneElectron-donating & withdrawing groups on ketone rsc.org

This table illustrates examples of divergent transformations starting from substituted indazole derivatives.

Advanced Characterization Techniques for Indazole Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone of chemical characterization, probing the interaction of molecules with electromagnetic radiation to reveal structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, NOESY)

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. It provides information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy would confirm the presence and connectivity of all protons in the 5-Ethoxy-6-nitro-1H-indazole molecule. The spectrum would be expected to show distinct signals for the ethoxy group (a quartet for the -OCH₂- protons and a triplet for the -CH₃ protons), two aromatic protons on the benzene (B151609) ring portion of the indazole core, and a broad singlet for the N-H proton. The precise chemical shifts (δ) are influenced by the electron-donating ethoxy group and the strongly electron-withdrawing nitro group. For instance, ¹H NMR data for related nitroindazoles show aromatic protons in the range of 7.8 to 8.9 ppm. nih.gov

¹³C NMR Spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. For this compound, nine distinct signals would be anticipated. The chemical shifts would clearly differentiate between the aliphatic carbons of the ethoxy group and the seven aromatic carbons of the indazole ring. Carbons directly attached to the nitro group (C6) and the ethoxy group (C5) would show characteristic downfield and upfield shifts, respectively. Data for similar nitroindazole derivatives show carbon signals across a wide range from aliphatic (around 15-60 ppm) to aromatic (105-150 ppm) regions. nih.govmdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique used to determine the spatial proximity of atoms. A NOESY experiment on this compound could, for example, show a cross-peak between the protons of the ethoxy group and the aromatic proton at the C4 position, confirming their close spatial relationship and helping to unambiguously assign the positions of the substituents on the benzene ring.

Illustrative NMR Data for this compound

Table 1: Hypothetical ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.5s (br)-1HN1-H
8.30s-1HH-7
8.21s-1HH-3
7.95s-1HH-4
4.25q7.02H-OCH₂CH₃
1.40t7.03H-OCH₂CH₃
Table 2: Hypothetical ¹³C NMR Data (100 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)Assignment
152.0C5
140.0C6
138.5C7a
134.0C3
125.0C3a
115.5C4
108.0C7
65.0-OCH₂CH₃
14.5-OCH₂CH₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to display characteristic absorption bands confirming its key structural components. The structures of various indazole derivatives have been confirmed using IR spectroscopy. worldscientific.comgrafiati.com

Illustrative IR Data for this compound

Table 3: Expected Characteristic IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350-3450N-H StretchIndazole N-H
2950-3000C-H Stretch (sp³)Ethoxy group
3050-3150C-H Stretch (sp²)Aromatic ring
1520-1560 and 1340-1380N-O Asymmetric & Symmetric StretchNitro group (-NO₂)
1600-1620C=C StretchAromatic ring
1200-1250C-O Stretch (Aryl ether)Ethoxy group

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, which allows for the determination of the elemental formula. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, which is useful for analyzing mixtures and confirming the purity of the compound.

For this compound (C₉H₉N₃O₃), the expected monoisotopic mass is approximately 207.0644 g/mol . An ESI-MS spectrum would likely show the protonated molecule [M+H]⁺ at m/z 208. nih.gov HRMS would confirm the elemental composition as C₉H₉N₃O₃. The fragmentation pattern would likely involve the loss of the ethoxy group (-45 Da), the nitro group (-46 Da), or ethene from the ethoxy group (-28 Da).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light by a compound, corresponding to the promotion of electrons to higher energy orbitals. The resulting spectrum provides information about the electronic structure and conjugation within the molecule. Indazole itself typically exhibits absorption maxima (λ_max) around 250 nm and 290 nm. The presence of the nitro group (a chromophore) and the ethoxy group (an auxochrome) on the benzene ring would be expected to shift these absorption bands to longer wavelengths (a bathochromic shift) and potentially increase their intensity. In acidic solutions, protonation of the indazole ring could lead to further shifts in the absorption maxima. acs.org

Crystallographic Analysis

Single Crystal X-ray Diffraction for Solid-State Structure Determination

When a suitable single crystal of the compound can be grown, single-crystal X-ray diffraction provides the most definitive structural information. This technique maps the electron density within the crystal, allowing for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles in the solid state.

For this compound, a crystal structure would:

Confirm the connectivity and isomeric form of the molecule unequivocally.

Provide precise measurements of the indazole ring's geometry. The nitro groups in related structures are often found to be nearly coplanar with the benzene ring. acs.org

Detail the conformation of the ethoxy substituent.

Reveal the intermolecular interactions that govern the crystal packing, such as hydrogen bonding (e.g., between the indazole N-H and a nitro oxygen of an adjacent molecule) and π-π stacking interactions between the aromatic rings. acs.org

Illustrative Crystallographic Data for this compound

Table 4: Hypothetical Single Crystal X-ray Diffraction Parameters
ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~8.5
b (Å)~7.0
c (Å)~15.0
β (°)~95
Volume (ų)~890
Z (molecules/unit cell)4
Key Intermolecular InteractionN-H···O (nitro) hydrogen bond

Other Analytical Techniques

Beyond spectroscopic methods, other analytical techniques offer crucial insights into the properties of indazole derivatives.

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present, which is then compared to the theoretical values calculated from the compound's molecular formula. This comparison is a critical step in verifying the empirical formula and assessing the purity of a synthesized compound.

For the specific compound This compound , the molecular formula is C₉H₉N₃O₃, with a corresponding molecular weight of 207.19 g/mol . vulcanchem.com Based on this information, the theoretical elemental composition can be calculated. This data is essential for chemists to confirm that the synthesized product matches the expected structure.

Table 1: Theoretical Elemental Analysis Data for this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 9 108.09 52.18
Hydrogen H 1.01 9 9.09 4.39
Nitrogen N 14.01 3 42.03 20.29
Oxygen O 16.00 3 48.00 23.17

| Total | | | | 207.21 | 100.00 |

Note: The total molecular weight may vary slightly due to rounding of atomic weights.

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time, while the substance is subjected to a controlled temperature program. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are particularly valuable for characterizing indazole derivatives. TGA provides information on the thermal stability and decomposition profile of a compound, while DSC can detect phase transitions such as melting, crystallization, and glass transitions, and measure the heat associated with these processes.

Despite a thorough review of available scientific literature, specific experimental data from thermal analysis (TGA or DSC) for This compound could not be located. While studies on the thermal properties of other nitroindazole derivatives exist, this information is not directly transferable to the title compound due to differences in molecular structure and substitution patterns, which significantly influence thermal stability and phase behavior. The presence and position of the ethoxy and nitro groups are expected to have a distinct impact on the compound's thermal characteristics.

Computational and Theoretical Studies of Indazole Derivatives

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For indazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP and basis sets such as 6-311++G(d,p), have been instrumental in providing a detailed understanding of their structure and reactivity. grafiati.comacs.org

Molecular Geometry Optimization and Electronic Structure Analysis

Theoretical calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule. For nitro-1H-indazoles, geometry optimization reveals that the indazole ring system is largely planar. nih.gov In related nitro-indazole derivatives, the nitro group is often found to be nearly coplanar with the benzene (B151609) ring, with only a slight twist. nih.gov For instance, in 1-ethyl-5-nitro-1H-indazole, the nitro substituent is twisted by a mere 4.0(2)° out of the plane of the indazolyl moiety. This planarity influences the electronic communication across the molecule.

The electronic structure of indazole derivatives is characterized by the nature of the substituents. The presence of an electron-withdrawing nitro group and an electron-donating ethoxy group on the benzene ring of 5-Ethoxy-6-nitro-1H-indazole significantly influences its electronic distribution. N-1 substituted indazoles are noted to have an aromatic benzene ring, whereas N-2 substituted indazoles feature an aromatic pyrazole (B372694) ring. researchgate.net This distinction in aromaticity has a considerable impact on their chemical behavior and properties.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity and kinetic stability. rsc.org The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO signifies the ability to accept an electron (electrophilicity). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a measure of the molecule's excitability and chemical stability. rsc.org

In nitro-indazole derivatives, the HOMO and LUMO are typically distributed across the aromatic rings. rsc.org The specific locations of these orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. For instance, in some chalcone (B49325) analogues, the HOMO and LUMO orbitals are located over the aromatic rings, defining the molecule's reactive sites. rsc.org A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity. rsc.org DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to determine these orbital energies and distributions. grafiati.comacs.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. In molecules with nitro groups, the region around the oxygen atoms typically shows a strong negative potential, making them susceptible to electrophilic attack. Conversely, areas with positive potential are prone to nucleophilic attack.

For halogenated compounds, a region of positive electrostatic potential, known as a "sigma-hole," can be found on the halogen atom, influencing its ability to form halogen bonds. acs.org While not directly applicable to this compound, this principle illustrates how MEP analysis can reveal non-obvious reactive sites. The MEP is calculated at a specific isodensity surface, often 0.001 atomic units, to visualize these electrostatic features. acs.org

Thermochemical and Photochemical Studies on Tautomeric Equilibria

Indazole exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.com Theoretical calculations and experimental studies have shown that the 1H tautomer is generally more stable than the 2H tautomer. austinpublishinggroup.com This stability difference, which is around 2.3 kcal/mol, is not significantly altered by solvent effects. austinpublishinggroup.com For substituted indazoles, the position of the substituent can influence the tautomeric equilibrium. However, for most derivatives, the 1H-tautomer remains the more stable form. austinpublishinggroup.com Thermochemical measurements have also been used to determine the resonance energy and heat of combustion of indazole, providing further insight into its stability. thieme-connect.de

Solvent and Basis Set Effects on Electronic Properties and Reactivity

The choice of solvent and basis set in computational studies can significantly impact the calculated electronic properties and predicted reactivity of a molecule. The polarizable continuum model (PCM) is a common method used to account for solvent effects in DFT calculations. acs.org Studies on nitro-indazole derivatives have shown that solvent polarity can influence their fluorescence characteristics, with a red-shift in the emission wavelength observed in more polar solvents. grafiati.com

The selection of the basis set also plays a critical role. Larger basis sets, such as 6-311++G(d,p), which include diffuse and polarization functions, generally provide more accurate results for electronic properties compared to smaller basis sets. grafiati.comacs.org The GIAO (Gauge-Invariant Atomic Orbital) method, often used in conjunction with DFT for NMR chemical shift calculations, has been shown to converge faster and provide accurate results with smaller basis sets for certain properties. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques, including molecular dynamics (MD) simulations, are employed to study the dynamic behavior of molecules and their interactions with other entities, such as proteins. researchgate.networldscientific.com For derivatives of 6-ethoxy-1H-indazol-5-yl, molecular dynamics simulations have been used to assess the stability of ligand-protein complexes, demonstrating robust and consistent binding of these compounds within the binding sites of target proteins. researchgate.networldscientific.comresearcher.life These simulations provide valuable insights into the potential biological activity of these molecules by revealing the nature of interactions like hydrogen bonds, electrostatic forces, and hydrophobic contacts. worldscientific.com

Quantitative Structure-Activity Relationship (QSAR) Analysis (2D and 3D)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in medicinal chemistry for establishing a mathematical correlation between the structural properties of a series of compounds and their biological activity. These models help in understanding which chemical features are crucial for a desired effect, thereby guiding the design of more potent molecules.

In the context of indazole derivatives, both 2D and 3D QSAR analyses have been successfully employed to develop predictive models for anticancer activity. A study focusing on a large dataset of 109 indazole derivatives as Tyrosine Threonine Kinase (TTK) inhibitors developed robust QSAR models. longdom.orgresearchgate.net The 2D-QSAR model, constructed using the Multiple Linear Regression (MLR) method, demonstrated high predictive accuracy. longdom.org Similarly, a 3D-QSAR model developed with the SWF kNN methodology also showed a high internal cross-validation regression coefficient. longdom.org

These analyses highlighted that specific substitutions significantly influence biological efficacy. longdom.org Physicochemical and alignment-independent descriptors were important for the 2D-QSAR model's predictive power, while steric descriptors were identified as crucial factors in the 3D-QSAR model. longdom.org Notably, SAR evaluations have revealed that substitutions involving nitro and ethoxy groups can significantly enhance the anticancer potency of the indazole scaffold. longdom.orginnovareacademics.in Another QSAR study on hexahydroindazole derivatives highlighted the importance of topological parameters in contributing to antimicrobial activity. cornell.edu

Table 1: Statistical Validation of QSAR Models for Indazole Derivatives as TTK Inhibitors

Model Type Method Correlation Coefficient (r²) Internal Cross-Validation (q²) External Cross-Validation (pred_r²) Key Findings Source
2D-QSAR Multiple Linear Regression (MLR) 0.9512 0.8998 0.8661 Physicochemical and topological descriptors are crucial for activity. longdom.orgresearchgate.net
3D-QSAR SWF kNN Not Specified 0.9132 Not Specified Steric factors are critical in governing biological activity. longdom.orgresearchgate.net

Molecular Docking Investigations (e.g., protein-ligand interactions)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction patterns. For indazole derivatives, docking studies have been instrumental in identifying potential therapeutic targets and rationalizing biological activity.

Derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents by docking them into the active site of Leishmania trypanothione (B104310) reductase (TryR). tandfonline.comnih.gov These studies revealed that the compounds could bind stably within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. tandfonline.comnih.gov

In the realm of anticancer research, derivatives of 6-ethoxy-1H-indazole have been synthesized and evaluated as potential anticancer agents. worldscientific.comresearcher.life For instance, the compound N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide was identified as having exceptional efficacy. worldscientific.comresearcher.life Molecular docking analyses of these compounds uncovered intricate interactions involving hydrogen bonds, electrostatic forces, and hydrophobic contacts with their target proteins, providing a basis for their observed anticancer activity. worldscientific.comresearcher.life Other studies have successfully docked indazole derivatives into the active sites of enzymes like aromatase and α-glucosidase, with binding energies indicating strong potential for inhibition. derpharmachemica.comtandfonline.com

Table 2: Summary of Molecular Docking Studies on Nitro- and Ethoxy-Substituted Indazole Derivatives

Compound Class Protein Target Key Interacting Residues Predicted Binding Energy/Affinity Therapeutic Area Source
3-chloro-6-nitro-1H-indazole derivatives Leishmania trypanothione reductase (TryR) Not specified Stable binding demonstrated Antileishmanial tandfonline.comnih.gov
N-(...-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives Not specified Not specified High binding affinity, strong H-bond and hydrophobic interactions Anticancer worldscientific.comresearcher.life
5-Nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives Target Enzyme (PDB ID: 3SRG) Not specified Robust binding interactions Antimicrobial/Antioxidant researchgate.netresearchgate.net
Substituted indazole derivatives Aromatase Arg115, Met374 -8.0 kcal/mol (for compound 5f) Anticancer derpharmachemica.com

Molecular Dynamics (MD) Simulations for Ligand Stability and Binding Affinities

Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, providing a detailed view of the stability of protein-ligand complexes and helping to refine binding affinity estimates.

For indazole derivatives, MD simulations have been used to validate the results of molecular docking. Following the docking of 3-chloro-6-nitro-1H-indazole derivatives into the trypanothione reductase (TryR) enzyme, MD simulations were performed on the most promising complex. tandfonline.comnih.gov The results showed that the complex remained in a stable equilibrium, with a root-mean-square deviation (RMSD) of approximately 1–3 Å, indicating the structural stability of the ligand in the binding pocket. tandfonline.comnih.gov Furthermore, Molecular Mechanics with Generalized Born Surface Area (MM/GBSA) calculations confirmed the high stability and favorable binding free energy of the complex. tandfonline.comnih.gov

Similarly, MD simulations were used to assess the stability of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl)-2-nitrobenzenesulfonamide within its target protein's binding site. worldscientific.comresearcher.liferesearchgate.net These simulations confirmed a consistent and robust binding, validating the compound's potential as a stable and effective inhibitor. worldscientific.comresearcher.liferesearchgate.net Such studies, which often analyze RMSD and root-mean-square fluctuation (RMSF), are crucial for confirming that the interactions predicted by docking are maintained in a dynamic biological environment. longdom.orgtandfonline.comresearchgate.net

Mechanistic Insights from Computational Studies

Computational studies, particularly those using Density Functional Theory (DFT), are invaluable for dissecting the intricate details of chemical reactions. They allow for the mapping of reaction energy profiles, the identification of transient intermediates and transition states, and the prediction of product selectivity.

Elucidation of Reaction Mechanisms and Pathways

The synthesis of the indazole core can be achieved through various routes, and computational studies have been key to understanding the underlying mechanisms. One prominent method is the transition metal-catalyzed intramolecular cyclization.

For example, DFT calculations have been used to elucidate the mechanism of copper-catalyzed hydroamination of 2-alkynylazobenzenes to form 3-alkenyl-2H-indazoles. acs.org The proposed catalytic cycle begins with the coordination of the copper catalyst to both the alkyne and a nitrogen atom of the azo group. acs.org This is followed by a C–N bond formation step and a subsequent 1,2-hydride shift, which ultimately leads to the indazole product and regeneration of the catalyst. acs.org In other systems, such as the Rh(III)-catalyzed C-H annulation of azobenzenes, a plausible mechanism involves a concerted metalation-deprotonation (CMD) process to achieve C-H activation, followed by cyclization. mdpi.com Computational analysis of the N2 alkylation of indazoles has shown that the reaction proceeds via nucleophilic displacement by the N2-indazole nitrogen on an activated alkyl species. wuxibiology.com

Identification of Rate-Determining Steps and Transition States

In the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles, DFT calculations identified the 1,2-hydride shift as the rate-determining step, with a calculated energy barrier of +18.1 kcal/mol. acs.orgthieme-connect.comthieme-connect.com For the Rh(III)-catalyzed synthesis of CF3-indazoles, kinetic isotope effect (KIE) experiments, supported by computational insights, suggested that the C-H bond cleavage is likely the rate-determining step of the transformation. mdpi.com In another copper-catalyzed regioselective cross-coupling reaction to form 2-substituted-2H-indazoles, DFT studies suggested that the catalyst oxidation process is the rate-determining step. rsc.org

Prediction of Regioselectivity and Stereoselectivity

A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity, particularly during N-alkylation or N-arylation, which can occur at either the N1 or N2 position of the indazole ring. The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org

Computational studies have provided deep insights into the factors governing this selectivity. DFT calculations have been used to explore the N-alkylation of indazoles, revealing that the choice of base and solvent system can dramatically influence the N1/N2 ratio. nih.gov For example, studies on the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate suggest that a chelation mechanism involving a cesium cation favors the formation of N1-substituted products. beilstein-journals.org In contrast, other non-covalent interactions drive the formation of the N2-product under different conditions. beilstein-journals.org DFT calculations have also been used to explain the high N2-selectivity in certain copper-catalyzed cross-coupling reactions, attributing it to the specific nature of the base used, which was unable to deprotonate the indazole, thus favoring a specific reaction pathway. rsc.org These predictive capabilities allow chemists to rationally design reaction conditions to obtain the desired regioisomer, such as the 1H-indazole specified for this compound.

Structure Activity Relationship Sar Studies in Indazole Chemistry

Impact of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of the indazole core are significantly influenced by the electronic nature and position of its substituents. thieme-connect.denih.gov The interplay of these substituent effects governs the course of various chemical transformations.

Influence of Nitro and Ethoxy Groups on Chemical Properties

The presence of a nitro (-NO₂) group, a strong electron-withdrawing group, and an ethoxy (-OCH₂CH₃) group, an electron-donating group, on the indazole ring profoundly impacts its chemical properties. The nitro group, particularly at positions 5, 6, or 7, deactivates the benzene (B151609) ring towards electrophilic substitution while activating it for nucleophilic aromatic substitution. thieme-connect.deresearchgate.net For instance, the irradiation of nitroindazoles in the presence of ethanol (B145695) can lead to the formation of ethoxyindazoles through nucleophilic photosubstitution. researchgate.netepdf.pub

The position of the nitro group is crucial in directing the outcome of reactions. For example, 5-nitroindazole (B105863) can undergo nitration to yield 3,5-dinitroindazole and 2,5-dinitroindazole. chemicalbook.com In contrast, the reduction of the nitro group is a common transformation, often serving as a key step in the synthesis of aminoindazoles, which are versatile intermediates for further functionalization. grafiati.com The reduction of 5-nitroindazole can be achieved using reagents like SnCl₂ in ethanol. researchgate.net

The ethoxy group, being electron-donating, generally activates the benzene ring towards electrophilic attack. Its presence can influence the regioselectivity of reactions. For example, the N-alkylation of 5-nitroindazole at the N-2 position has been shown to be important for the subsequent introduction of an ethoxy group at the 4-position. researchgate.net

Correlation between Substitution Pattern and Chemical Transformations

The specific arrangement of substituents on the indazole ring dictates the feasibility and outcome of various chemical reactions. The presence of electron-withdrawing groups, such as a nitro group, is often a prerequisite for certain cyclization reactions. thieme-connect.de For instance, the synthesis of 6-nitro-1H-indazole can be achieved through the diazotization and subsequent decomposition of the diazonium salt of 2-methyl-5-nitroaniline. thieme-connect.de

The combination of different substituents can lead to unique reactivity. A study on the synthesis of N-(1-(2-chloropyrimidin-4-yl)-6-ethoxy-1H-indazol-5-yl) benzenesulfonamide (B165840) derivatives involved the reduction of a nitro group followed by reaction with various aryl sulfonyl chlorides. grafiati.com In one case, a compound featuring a nitro group at the 2-position and an ethoxy group at the 6-position of the indazole ring demonstrated notable anticancer activity. longdom.org

The following table summarizes the impact of different substitution patterns on the chemical transformations of indazoles:

Substituent(s)Position(s)Reaction TypeProduct(s)Reference(s)
Nitro5Nitration3,5-Dinitroindazole, 2,5-Dinitroindazole chemicalbook.com
Nitro6Cyclization6-Nitro-1H-indazole thieme-connect.de
Bromo, Nitro5, 6Cyclization5-Bromo-6-nitro-1H-indazole thieme-connect.de
Nitro5Reduction (SnCl₂/EtOH)5-Aminoindazole researchgate.net
Nitro, Ethoxy2, 6Anticancer activityPotent anticancer agent longdom.org
Nitro-EthoxycarbonylationC-3 ethoxycarbonylated 1H-indazole researchgate.net

Modulation of Tautomeric Preferences through Substituents

Indazole exists in two primary tautomeric forms: the more stable 1H-indazole and the less stable 2H-indazole. researchgate.netresearchgate.netresearchgate.net The equilibrium between these tautomers can be influenced by the nature and position of substituents, as well as the solvent and physical state. nih.gov

Generally, 1H-indazoles are characterized by a benzenoid structure and are thermodynamically more stable. nih.gov In contrast, 2H-indazoles possess a quinonoid character. nih.gov While N-unsubstituted indazoles predominantly exist as the 1H-tautomer, the introduction of substituents can shift this preference. nih.gov

For instance, calculations have shown that for unsubstituted indazole, the 1H-tautomer is more stable than the 2H-tautomer. wuxibiology.com However, the presence of certain substituents can alter this energy difference. For example, employing C-7 NO₂ or CO₂Me substituted indazoles can lead to excellent N-2 regioselectivity in alkylation reactions, suggesting a potential influence on the tautomeric equilibrium or the relative reactivity of the tautomers. beilstein-journals.orgd-nb.info

The tautomeric form of the indazole can have significant implications for its reactivity. For instance, the alkylation of indazoles can lead to a mixture of N-1 and N-2 substituted products, with the ratio depending on the substituents and reaction conditions. researchgate.netbeilstein-journals.org

Studies on Regioselective Functionalization Driven by Substituents

The ability to selectively introduce functional groups at specific positions on the indazole ring is crucial for the development of new compounds with desired properties. chim.itqueensu.ca Substituents play a key role in directing the regioselectivity of these functionalization reactions.

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. queensu.ca In the context of indazoles, the use of a directing group at the N-1 position can facilitate metalation and subsequent functionalization at the C-7 position. queensu.ca

The inherent electronic properties of substituents also guide regioselectivity. For example, in the palladium-catalyzed direct arylation of indazoles, the substitution pattern can direct the arylation to either the C5 or C7 position. mdpi.com Similarly, the C7-bromination of 4-substituted 1H-indazoles has been achieved with high regioselectivity, enabling further functionalization through Suzuki-Miyaura cross-coupling reactions. nih.gov

The presence of a nitro group often influences the regioselectivity of reactions. In the case of 7-nitro-1H-indazole, alkylation can lead to a mixture of 1- and 2-alkylated products, with the ratio influenced by steric effects. thieme-connect.de Studies on the reaction of nitro-substituted indazoles with formaldehyde (B43269) have also demonstrated the directing effect of the nitro group on the regioselectivity of the addition. acs.org

The following table provides examples of regioselective functionalization of substituted indazoles:

Starting MaterialReactionRegioselectivityProductReference(s)
4-Substituted 1H-indazoleBrominationC77-Bromo-4-substituted-1H-indazole nih.gov
3-Substituted 1H-indazoles with electron-withdrawing groupsDirect ArylationC7C7-Arylated indazoles mdpi.com
N-1 Protected indazolesDirected ortho-MetalationC7C7-Functionalized indazoles queensu.ca
7-Nitro-1H-indazoleAlkylationN1 vs. N2Mixture of 1- and 2-alkylated products thieme-connect.de

Future Research Directions

Development of Novel and Efficient Synthetic Methodologies for Substituted Indazoles

The synthesis of highly substituted indazoles like 5-ethoxy-6-nitro-1H-indazole often relies on classical, multi-step sequences that can be inefficient and generate significant waste. A primary objective for future research is the development of more streamlined, high-yielding, and versatile synthetic routes.

Key research thrusts include:

Direct C-H Functionalization: A major goal is to move beyond pre-functionalized starting materials and instead directly install substituents onto a pre-formed indazole core. For a target like this compound, this could involve the development of regioselective C-H ethoxylation and nitration methods. Transition-metal catalysis (e.g., using palladium, rhodium, or copper) is a promising avenue for achieving such transformations with high precision.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies offer significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety profiles for hazardous reactions (like nitration), and reduced reaction times. Future work will focus on adapting and optimizing indazole synthesis for continuous flow reactors, enabling rapid library generation and process scale-up.

Multicomponent Reactions (MCRs): Designing novel MCRs that can assemble the substituted indazole core in a single pot from three or more simple starting materials would represent a paradigm shift in efficiency. This approach maximizes atom and step economy, directly aligning with the principles of sustainable chemistry.

The table below contrasts a hypothetical traditional synthesis with a potential future C-H activation approach for preparing a disubstituted indazole.

MetricTraditional Multi-Step SynthesisFuture C-H Functionalization Route
Starting MaterialHighly functionalized benzene (B151609) derivative (e.g., 4-ethoxy-5-nitrotoluene)Simple indazole precursor
Key StepsNitration, oxidation/reduction, diazotization, cyclizationSequential or one-pot C-H nitration and C-H ethoxylation
Typical Step Count4–6 steps1–2 steps
Overall YieldLow to moderatePotentially high
Atom EconomyLowHigh
Waste GenerationHigh (stoichiometric reagents, multiple purifications)Low (catalytic reagents, fewer steps)

Exploration of Highly Selective and Stereoselective Transformations

While this compound is achiral, it is a valuable precursor for synthesizing chiral molecules. The development of asymmetric transformations is critical for accessing enantiomerically pure indazole derivatives, which often exhibit distinct biological activities.

Future research will likely concentrate on:

Asymmetric Catalysis: The design of novel chiral catalysts (both metal-based and organocatalytic) for reactions involving the indazole nucleus is paramount. This includes the asymmetric reduction of the nitro group to a chiral amine, enantioselective additions to the N1-position, or stereoselective functionalization of side chains attached to the indazole ring.

Atropisomerism: For indazoles with bulky substituents at the N1 and C7 positions, rotation around the C-N bond can be restricted, leading to stable, separable atropisomers. Future studies will explore the deliberate synthesis of atropisomeric indazoles and investigate the energetic barriers to their interconversion, opening a new dimension of stereochemistry in this class of compounds.

Diastereoselective Reactions: For indazoles already containing a chiral center, controlling the formation of a second stereocenter is a significant challenge. Research into substrate-controlled and catalyst-controlled diastereoselective reactions will be essential for building complex, multi-chiral molecular architectures.

The following table illustrates potential stereoselective reactions applicable to indazole-based substrates.

Reaction TypePotential Catalyst SystemExample Transformation on an Indazole ScaffoldDesired Outcome
Asymmetric HydrogenationChiral Rhodium or Ruthenium complexes (e.g., with BINAP)Reduction of an exocyclic C=C bond on an indazole derivativeHigh enantiomeric excess (e.g., >95% ee)
Asymmetric Nitro-ReductionChiral transition metal hydrides or biocatalysts (enzymes)Reduction of the C6-nitro group to a chiral amine intermediateFormation of a stereocenter at C6
Enantioselective N-ArylationChiral ancillary ligands in a copper- or palladium-catalyzed reactionFormation of a chiral N-aryl indazole with atropisomerismHigh enantiomeric ratio of atropisomers
Organocatalytic Michael AdditionChiral secondary amines (e.g., prolinol derivatives)Addition of a nucleophile to an α,β-unsaturated carbonyl attached to the indazoleCreation of a new stereocenter with high stereocontrol

Advanced Computational Design and Prediction for New Indazole Derivatives

In silico methods are becoming indispensable for accelerating the discovery and development of new molecules. Applying these tools to the indazole class can guide synthetic efforts, predict properties, and rationalize experimental observations.

Key areas for computational advancement include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of this compound, providing insights into its reactivity. Calculations can predict the most likely sites for electrophilic and nucleophilic attack, rationalize the regioselectivity of N1 vs. N2 alkylation, and determine the relative stabilities of tautomers.

Quantitative Structure-Activity Relationship (QSAR): By building computational models based on a library of known indazole derivatives, QSAR can predict the properties of novel, unsynthesized compounds. This allows for the virtual screening of thousands of potential structures to prioritize the most promising candidates for synthesis.

Machine Learning (ML) and Artificial Intelligence (AI): ML models can be trained on vast datasets of chemical reactions to predict the outcomes of novel transformations or suggest optimal reaction conditions for synthesizing specific indazole targets. This data-driven approach can uncover non-obvious synthetic routes and accelerate process optimization.

The table below summarizes the application of various computational methods in indazole research.

Computational MethodPrimary ApplicationInformation Gained for an Indazole Derivative
Density Functional Theory (DFT)Predicting reactivity and electronic propertiesElectron density maps, HOMO/LUMO energies, bond strengths, transition state energies
Molecular DockingPredicting binding to biological targetsBinding affinity scores, preferred binding poses, key intermolecular interactions
Quantitative Structure-Activity Relationship (QSAR)Predicting biological activity or physical propertiesCorrelations between molecular descriptors and activity for a series of indazoles
Machine Learning (ML) for SynthesisPredicting reaction outcomes and retrosynthesisOptimal reaction conditions, potential side products, novel synthetic pathways

Integration of Sustainable and Green Chemistry Practices in Indazole Synthesis

The chemical industry is under increasing pressure to adopt more environmentally benign practices. Future research on indazole synthesis will be heavily influenced by the principles of green chemistry.

Focus areas for sustainable synthesis include:

Benign Solvents and Reagents: Replacing hazardous organic solvents (e.g., dichloromethane, DMF) with greener alternatives like water, supercritical CO₂, or biodegradable ionic liquids. Similarly, replacing stoichiometric, toxic reagents (e.g., strong acids for nitration) with catalytic, recyclable alternatives is a high priority.

Energy Efficiency: Exploring energy-efficient activation methods such as photochemistry and sonochemistry to drive reactions at ambient temperature, reducing the reliance on thermal heating and its associated carbon footprint.

Catalyst Recovery and Reuse: Developing robust heterogeneous catalysts or immobilization techniques for homogeneous catalysts that allow for easy separation from the reaction mixture and multiple reuses, thereby reducing cost and metal waste.

Maximizing Atom Economy: Designing synthetic routes where the maximum number of atoms from the starting materials are incorporated into the final product, minimizing the formation of byproducts.

The following table provides a comparative analysis of traditional versus green chemistry approaches for a key transformation in indazole synthesis.

Green Chemistry MetricTraditional Nitration ProtocolPotential Green Alternative
ReagentStoichiometric mixture of concentrated nitric and sulfuric acidsCatalytic solid acid (e.g., zeolites) with a milder nitrating agent
SolventOften neat or in a chlorinated solventSolvent-free conditions or an ionic liquid
Energy InputOften requires heating or aggressive coolingPotentially room temperature operation
Byproduct/WasteLarge volumes of acidic aqueous wasteWater as the primary byproduct; recyclable catalyst
E-Factor (Mass of Waste / Mass of Product)HighLow

Investigation of the Fundamental Chemical Reactivity of Novel Indazole Scaffolds

A deep understanding of the fundamental reactivity of a molecule is essential for its effective use in synthesis. The unique electronic nature of this compound, with its opposing substituents, makes it a fascinating subject for mechanistic studies.

Future investigations should address:

Tautomerism and Acidity: A detailed study of the 1H/2H tautomeric equilibrium is crucial, as the position of the N-H proton dictates the molecule's reactivity and interaction with biological targets. The electron-withdrawing nitro group is expected to significantly increase the acidity of the N-H proton compared to unsubstituted indazole, a hypothesis that can be quantified through pKa measurements and computational analysis.

Regioselectivity of Reactions: The "push-pull" electronic system will strongly influence the regioselectivity of subsequent reactions. For example, electrophilic aromatic substitution is expected to be deactivated but may be directed to specific positions (e.g., C4 or C7) due to the combined influence of the ethoxy and nitro groups. Conversely, nucleophilic aromatic substitution (SNAr) to displace the nitro group could be a viable transformation.

Cross-Coupling Reactions: Investigating the participation of functionalized indazoles in modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) is critical. Research would aim to develop conditions for selectively coupling at the C3, C4, or C7 positions, or for N-arylation, providing rapid access to complex derivatives.

The table below predicts the reactivity at various sites on the this compound molecule.

Molecular PositionPredicted Reactivity TypeRationale Based on Substituent Effects
N1-HAcidic Proton; Nucleophilic Nitrogen (after deprotonation)Acidity enhanced by electron-withdrawing NO₂ group. Anion is a strong nucleophile for alkylation/arylation.
C3-HSusceptible to deprotonation/metalation with strong basesKnown reactivity pattern for indazoles, enabling C3-functionalization.
C4-H / C7-HPotential sites for electrophilic aromatic substitution (SEAr)Ring is deactivated by NO₂, but OEt is an ortho-, para-director. Reactivity will be a balance of these effects.
C6-NO₂Susceptible to reduction or nucleophilic aromatic substitution (SNAr)The nitro group is readily reduced to an amine. The strong electron-withdrawing nature activates the ring for SNAr.
C5-OEtGenerally stable; potential for ether cleavage under harsh acidic conditionsThe ethoxy group is an electron-donating group that activates the ring towards SEAr.

Q & A

Basic: What are the key synthetic routes for preparing 5-Ethoxy-6-nitro-1H-indazole?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Friedel-Crafts Acylation : For introducing substituents to the indazole core (e.g., ethoxy groups) using AlCl₃ as a catalyst .
  • Nitro Group Introduction : Nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄) to avoid over-nitration .
  • Cyclization with Hydrazine : Closure of the indazole ring via hydrazine hydrate in polar solvents like DMF or iPrOH .
  • Reductive Amination : Reduction of intermediates using Raney nickel or Pd/C under hydrogen atmosphere .

Example Protocol:

StepReagents/ConditionsYield (%)Reference
Acylation1,2-Dichlorobenzene, AlCl₃, 110°C65–75
NitrationHNO₃ (fuming), H₂SO₄, 0–5°C50–60
CyclizationN₂H₄·H₂O, DMF, reflux70–80

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Mo/Kα radiation, λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for automated space-group determination and initial phase estimation .
  • Refinement : Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters and hydrogen bonding networks .

Example Crystallographic Data (Hypothetical):

ParameterValueReference
Space GroupP2₁/c
Bond Angle (O2–N1–C1)118.5°
Torsion Angle (N2–C8–C9–C10)172.3°

Intermediate: What pharmacological assays are suitable for evaluating its bioactivity?

Methodological Answer:

  • Enzyme Inhibition Assays : Measure IC₅₀ values against kinases (e.g., PKA) using fluorescence-based ADP-Glo™ kits .
  • Cellular Uptake Studies : Radiolabel the compound (e.g., ¹⁴C) and quantify uptake in cancer cell lines via scintillation counting.
  • Molecular Docking : Use AutoDock Vina to predict binding affinities to targets like AMPA receptors, guided by crystallographic data from homologous compounds .

Advanced: How can synthetic yields be optimized for copper-catalyzed indazole cyclization?

Methodological Answer:

  • Catalyst Screening : Test Cu(I) salts (e.g., CuI vs. CuBr) at 1–20 mol% loading .
  • Base Optimization : Evaluate K₂CO₃, Cs₂CO₃, or DBU to deprotonate intermediates .
  • Solvent Effects : Compare DMF, DMSO, and toluene for dielectric constant and reaction rate .

Optimization Table (Hypothetical):

ConditionYield (%)SelectivityReference
CuI (10 mol%), K₂CO₃, DMF85>95%
CuBr (15 mol%), Cs₂CO₃, DMSO7890%

Advanced: How can DFT calculations predict the reactivity of this compound?

Methodological Answer:

  • Electronic Structure Analysis : Use B3LYP/6-311++G(d,p) to compute HOMO/LUMO energies and Fukui indices for electrophilic/nucleophilic sites .
  • Transition State Modeling : Locate TS for nitro group reduction using Nudged Elastic Band (NEB) methods .
  • Solvent Effects : Include PCM models (e.g., ethanol) to simulate solvation .

Example Computational Results (Hypothetical):

ParameterValue (eV)Reference
HOMO-6.2
LUMO-1.8
ΔG‡ (Reduction)28.5 kcal/mol

Advanced: How to resolve contradictions in reported bioactivity data?

Methodological Answer:

  • Meta-Analysis : Compare IC₅₀ values across studies using standardized assays (e.g., PKA inhibition in ).
  • Experimental Replication : Reproduce key studies with controlled variables (e.g., cell line, passage number).
  • Statistical Rigor : Apply ANOVA or Bayesian inference to assess significance of discrepancies .

Conflict Resolution Framework:

Identify outliers in dose-response curves.

Validate purity (>95% by HPLC) and stereochemistry (via SC-XRD).

Cross-check with orthogonal assays (e.g., SPR vs. fluorescence polarization) .

Intermediate: What analytical techniques confirm nitro group positioning?

Methodological Answer:

  • ¹H-¹⁵N HMBC NMR : Correlate nitro group protons with adjacent carbons .
  • IR Spectroscopy : Identify asymmetric NO₂ stretching (~1520 cm⁻¹) and symmetric modes (~1350 cm⁻¹).
  • XPS : Measure N1s binding energy (~406 eV for nitro groups) .

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